BCECF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

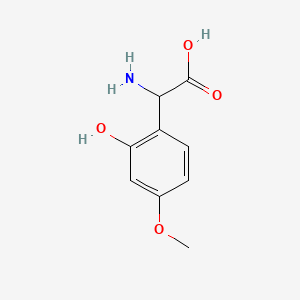

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is a fluorescent dye introduced by Roger Tsien and co-workers in 1982. It is widely used as a pH indicator for intracellular pH measurements due to its pKa of 7.0, which is ideally matched to the normal range of cytoplasmic pH (approximately 6.8 to 7.4). The dye’s fluorescence excitation profile is pH-dependent, allowing for ratiometric measurement techniques. It is particularly suited for applications in flow cytometry and confocal microscopy due to its absorption maximum being close to the 488-nanometer argon-ion laser line .

科学的研究の応用

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is extensively used in scientific research, including:

Chemistry: It is used as a pH indicator in various chemical assays.

Medicine: It is used in medical research to study cellular processes and drug interactions.

Industry: The dye is used in industrial applications that require precise pH measurements.

作用機序

Target of Action

BCECF (2′,7′‐bis‐(2‐carboxyethyl)‐5‐(and‐6)‐carboxyfluorescein) is primarily targeted towards intracellular pH . It is the most widely used fluorescent indicator for intracellular pH . The pKa of 7.0 is ideally matched to the normal range of cytoplasmic pH (~6.8–7.4) .

Mode of Action

This compound operates through a pH-dependent fluorescence excitation profile . The acetoxymethyl (AM) ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . This compound AM is nonfluorescent. Its conversion to fluorescent this compound via the action of intracellular esterases can be used as an indicator of cell viability .

Biochemical Pathways

This compound is involved in the biochemical pathway of pH regulation in cells . Intracellular pH plays an important modulating role in many cellular events, including cell proliferation and apoptosis, cell volume regulation, cellular metabolism, calcium regulation, receptor-mediated signal transduction, ion transport, and endocytosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion from a non-fluorescent form (this compound AM) to a fluorescent form (this compound) via the action of intracellular esterases . This conversion can be used as an indicator of cell viability . The fluorescence kinetic profiles of this compound provide information about tissue perfusion .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal that is proportional to the pH level within the cell . This allows for the ratiometric measurement of intracellular pH . The fluorescence excitation profile of this compound is pH-dependent, allowing for the implementation of ratiometric measurement techniques .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of light and temperature . This compound should be protected from light and stored at room temperature . The fluorescence characteristics and pharmacokinetic profiles of this compound can be affected by the blood content of the illuminated area and the time range in which the measurement is performed .

生化学分析

Biochemical Properties

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules within the cell. The compound’s fluorescence intensity is proportional to the pH near its pKa of 6.98, making it an excellent indicator over the physiological pH range of 6.5–7.5 . BCECF can be incorporated into intact living cells and responds sensitively to pH dynamics using a variety of optical instrumentation . The cell-permeant this compound acetoxymethyl ester can be added to cell media for loading live cell populations, where intracellular esterases hydrolyze the esters, leaving this compound trapped inside the cell .

Cellular Effects

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein has significant effects on various types of cells and cellular processes. It influences cell function by altering intracellular pH, which is critical for many cellular functions such as protein synthesis, enzymatic activity, and ion channel conductivity . This compound is used to monitor changes in intracellular pH, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, high intracellular concentrations of this compound can inhibit Na+/H+ exchange rates by over 50%, impacting cellular homeostasis .

Molecular Mechanism

The mechanism of action of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein involves its ability to measure changes in cytosolic pH. This compound is a dual-excitation ratiometric pH indicator, meaning it can measure pH by determining the ratio of emission intensity at different excitation wavelengths . The acetoxymethyl ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . Once inside the cell, the ester groups are cleaved by nonspecific esterases, resulting in a charged form that is retained within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein can change over time. This compound is stable when stored as directed, typically at -20°C and protected from light . Its fluorescence characteristics can degrade over time, affecting the accuracy of pH measurements . Long-term studies have shown that this compound can remain stable for at least six months when stored properly .

Dosage Effects in Animal Models

The effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein vary with different dosages in animal models. Studies have shown that the compound’s transport kinetics can differ significantly depending on the concentration used . High doses of this compound can lead to toxic or adverse effects, such as significant inhibition of Na+/H+ exchange rates . It is crucial to optimize the dosage to avoid such effects while ensuring accurate pH measurements.

Metabolic Pathways

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is involved in metabolic pathways related to pH regulation. It interacts with enzymes and cofactors that modulate intracellular pH, such as esterases that hydrolyze its acetoxymethyl ester derivative . This compound’s ability to measure pH ratiometrically makes it a valuable tool for studying metabolic flux and changes in metabolite levels .

Transport and Distribution

The transport and distribution of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein within cells and tissues are facilitated by its acetoxymethyl ester derivative. This membrane-permeant form allows this compound to be loaded into cells noninvasively . Once inside, the ester groups are cleaved, and the charged form of this compound is retained within the cell . This property ensures that this compound remains localized within the cytoplasm, providing accurate pH measurements.

Subcellular Localization

2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is primarily localized within the cytoplasm of cells. Studies using confocal laser scanning microscopy have shown that this compound fluorescence is higher in the nucleus and mitochondria compared to the cytoplasm . Despite this inhomogeneous distribution, this compound reports the pH of the cytosol, making it a reliable indicator of intracellular pH .

準備方法

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein can be synthesized through the modification of fluorescein derivatives. The acetoxymethyl ester derivative of 2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is membrane-permeant, allowing noninvasive bulk loading of cell suspensions. Once inside the cell, the lipophilic blocking groups are cleaved by nonspecific esterases, resulting in a charged form that leaks out of cells more slowly than its parent compound .

化学反応の分析

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein undergoes various chemical reactions, including:

Hydrolysis: The acetoxymethyl ester derivative is hydrolyzed by intracellular esterases to produce the fluorescent form of the dye.

pH-Dependent Fluorescence: The fluorescence excitation profile of the dye is pH-dependent, allowing for ratiometric measurement techniques.

Interaction with Cellular Components: The dye can interact with cellular components, aiding in the study of intracellular processes.

類似化合物との比較

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is compared with other similar compounds such as:

Carboxyfluorescein: Another pH-sensitive dye, but with different spectral properties.

Calcein-AM: A fluorogenic esterase substrate used for cell viability assays.

BCFL: A single isomer compound developed to improve pH measurement reproducibility

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is unique due to its ideal pKa for intracellular pH measurements and its suitability for flow cytometry and confocal microscopy applications .

特性

CAS番号 |

85138-49-4 |

|---|---|

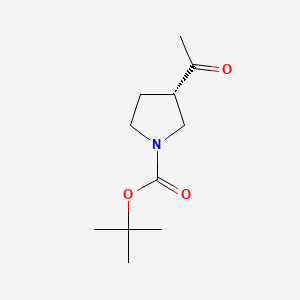

分子式 |

C27H24O11 |

分子量 |

524.5 g/mol |

IUPAC名 |

3-[7'-(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]propanoic acid;methanediol |

InChI |

InChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2 |

InChIキー |

JYHWIMBCXNSGSO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O |

外観 |

Assay:≥90%A crystalline solid |

同義語 |

BCECF Acid; 5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid; 2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein; 9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)